molecular formula C19H17N5O3 B2728717 3-(4-ethylphenyl)-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide CAS No. 403650-67-9

3-(4-ethylphenyl)-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B2728717
CAS No.: 403650-67-9
M. Wt: 363.377
InChI Key: BMFYJHDASXQBSX-UDWIEESQSA-N
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Description

3-(4-Ethylphenyl)-N'-[(E)-(3-Nitrophenyl)methylidene]-1H-Pyrazole-5-Carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, an ethylphenyl group, and a nitrophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core One common method is the reaction of hydrazine with a suitable β-diketone or β-ketoester to form the pyrazole ring

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst or using reducing agents like sodium borohydride (NaBH₄).

  • Substitution: Electrophilic aromatic substitution reactions can be performed using reagents such as nitric acid (HNO₃) for nitration and ethyl chloride (C₂H₅Cl) for ethylation.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound's biological activity has been studied for potential use in drug discovery and development.

  • Medicine: It may have therapeutic potential in treating various diseases due to its unique chemical structure and biological activity.

  • Industry: Its applications extend to material science, where it can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The pyrazole ring can bind to enzymes or receptors, modulating their activity and leading to biological effects. The nitrophenyl group may enhance the compound's reactivity and binding affinity, contributing to its overall efficacy.

Comparison with Similar Compounds

When compared to similar compounds, 3-(4-Ethylphenyl)-N'-[(E)-(3-Nitrophenyl)methylidene]-1H-Pyrazole-5-Carbohydrazide stands out due to its unique structure and potential applications. Similar compounds include other pyrazole derivatives and nitrophenyl-containing molecules. the presence of both the ethylphenyl and nitrophenyl groups in this compound provides distinct chemical and biological properties that set it apart.

Properties

IUPAC Name

3-(4-ethylphenyl)-N-[(E)-(3-nitrophenyl)methylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3/c1-2-13-6-8-15(9-7-13)17-11-18(22-21-17)19(25)23-20-12-14-4-3-5-16(10-14)24(26)27/h3-12H,2H2,1H3,(H,21,22)(H,23,25)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFYJHDASXQBSX-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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